Acide gibbérellique A29

Vue d'ensemble

Description

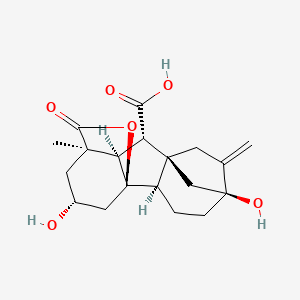

Gibberellin A29 is a diterpenoid phytohormone that plays a crucial role in plant development. It is part of the gibberellin family, which is known for regulating various growth processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . Gibberellin A29 was initially identified in Pharbitis nil and is characterized by its unique structure, which includes a β-OH group at C-3 but lacks one at C-2 .

Applications De Recherche Scientifique

Gibberellin A29 has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of gibberellins and their analogs.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in regulating cell growth and differentiation.

Mécanisme D'action

Target of Action

Gibberellin A29 (GA29), like other gibberellins, primarily targets plant growth and development processes . It plays significant roles in various stages of plant development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .

Mode of Action

The mode of action of GA29 is primarily through its interaction with its targets, leading to changes in plant growth and development . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of biochemical reactions that lead to the activation of various genes involved in plant growth and development .

Biochemical Pathways

GA29 affects several biochemical pathways in plants. It is involved in the regulation of gibberellin metabolism and signaling pathways, which are essential for plant development and environmental responses . Epigenetic regulatory mechanisms, such as histone modification, noncoding RNA-mediated regulation, chromatin remodeling, and DNA methylation, are emerging as important means of fine-tuning these pathways .

Pharmacokinetics

The pharmacokinetics of GA29 in plants involves its metabolism in maturing seeds . The metabolism of GA29 has been investigated using labeled GAs in conjunction with GC-MS . This research has shown that GA29 reaches a maximal level in maturing seeds and then declines in mature seeds .

Result of Action

The action of GA29 results in significant molecular and cellular effects in plants. It influences the expression of various genes, leading to changes in plant growth and development . These changes include seed germination, stem elongation, leaf expansion, flowering, and fruit development .

Action Environment

The action of GA29 is influenced by various environmental factors. Epigenetic regulation, which is a flexible, reversible, and efficient mechanism for modulating gene expression, helps organisms acclimate to various environmental conditions . Therefore, the action, efficacy, and stability of GA29 can be influenced by environmental conditions such as light, temperature, and other abiotic stresses .

Analyse Biochimique

Biochemical Properties

Gibberellin A29 participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme gibberellin 20-oxidase, which converts precursor molecules into active gibberellins, including Gibberellin A29 . Additionally, Gibberellin A29 interacts with DELLA proteins, which are growth repressors. The binding of Gibberellin A29 to its receptor leads to the degradation of DELLA proteins, thereby promoting growth . These interactions highlight the importance of Gibberellin A29 in regulating plant growth and development.

Cellular Effects

Gibberellin A29 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Gibberellin A29 promotes cell elongation by enhancing the expression of genes involved in cell wall loosening . It also affects the synthesis of enzymes such as α-amylase, which is crucial for starch hydrolysis during seed germination . These cellular effects underscore the role of Gibberellin A29 in coordinating plant growth and development.

Molecular Mechanism

The molecular mechanism of Gibberellin A29 involves several steps. Upon perception by its receptor, Gibberellin A29 triggers a signaling cascade that leads to the degradation of DELLA proteins . This degradation releases transcription factors that activate the expression of growth-promoting genes. Additionally, Gibberellin A29 influences the activity of enzymes involved in its own biosynthesis and metabolism, creating a feedback loop that regulates its levels within the plant . These molecular interactions illustrate how Gibberellin A29 exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gibberellin A29 can change over time. Studies have shown that Gibberellin A29 is relatively stable under controlled conditions, but its activity can be influenced by factors such as light and temperature . Over time, Gibberellin A29 may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to Gibberellin A29 can result in changes in cellular function, such as altered gene expression patterns and metabolic shifts . These temporal effects highlight the importance of considering environmental conditions when studying Gibberellin A29.

Dosage Effects in Animal Models

While Gibberellin A29 is primarily studied in plants, its effects in animal models have also been explored. Different dosages of Gibberellin A29 can lead to varying outcomes. Low doses may have minimal effects, while higher doses can result in significant physiological changes . In some cases, high doses of Gibberellin A29 have been associated with toxic or adverse effects, such as growth inhibition and metabolic disturbances . These dosage effects underscore the need for careful consideration of Gibberellin A29 concentrations in experimental settings.

Metabolic Pathways

Gibberellin A29 is involved in several metabolic pathways within plants. It is synthesized from precursor molecules through a series of enzymatic reactions, including those catalyzed by gibberellin 20-oxidase and gibberellin 3-oxidase . Once synthesized, Gibberellin A29 can be further metabolized into inactive forms or conjugated with other molecules for storage . These metabolic pathways ensure the precise regulation of Gibberellin A29 levels, allowing plants to respond to developmental and environmental cues.

Transport and Distribution

The transport and distribution of Gibberellin A29 within plants are critical for its function. Gibberellin A29 is transported through the plant via the phloem and xylem, reaching various tissues and organs . Specific transporters, such as those from the NPF and SWEET families, facilitate the movement of Gibberellin A29 across cell membranes . This distribution pattern ensures that Gibberellin A29 can exert its effects in target tissues, such as the shoot apices and root tips.

Subcellular Localization

Gibberellin A29 is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with its receptor and other signaling molecules . Additionally, Gibberellin A29 can be localized to the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning of Gibberellin A29 in regulating plant growth and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A29, often starts from biotechnologically available gibberellic acid (gibberellin A3). The synthetic routes involve multiple steps, including oxidation, reduction, and cyclization reactions. Common reagents used in these processes include diisobutylaluminium hydride, N,N’-dimethylformamide, and lithium diisopropylamide .

Industrial Production Methods: Industrial production of gibberellins typically involves fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then subjected to extraction and purification processes to isolate specific gibberellins, including Gibberellin A29 .

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellin A29 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate and m-chloroperbenzoic acid are commonly used.

Reduction: Diisobutylaluminium hydride is often employed.

Substitution: Methanesulfonyl chloride and N-methylmorpholine N-oxide are typical reagents.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of Gibberellin A29, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

- Gibberellin A1

- Gibberellin A3 (gibberellic acid)

- Gibberellin A4

- Gibberellin A7

Uniqueness: Gibberellin A29 is unique due to its specific hydroxylation pattern, which distinguishes it from other gibberellins. This unique structure contributes to its distinct biological activity and its specific role in regulating plant growth processes .

Propriétés

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBYHSYZKIAJDA-WWSAFQOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of gibberellin A29 (GA29) in plants?

A: Gibberellin A29 appears to be a deactivated form of gibberellin, specifically a catabolite of the growth-promoting gibberellin A20. [] Research suggests that plants convert GA20 to GA29 as a way to regulate growth. [, , ] For instance, in developing pea seeds, GA29 was found as a product of GA20 metabolism. [] This conversion might be a mechanism to control the levels of active gibberellins, influencing processes like seed development and germination. [, ]

Q2: Can you describe the chemical structure of GA29?

A: While the provided abstracts don't explicitly state the molecular formula and weight of GA29, they do offer insights into its structure. It's described as a dihydroxy A9 gibberellin derivative. [] Studies used techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize GA29. [, ] Additionally, researchers have successfully synthesized various derivatives of GA29, including labeled forms using gibberellin A3 as a starting material. [, , , , ] These synthesis processes involved modifications at specific positions within the gibberellin skeleton, offering clues about the functional groups present in GA29.

Q3: Have specific glucosides of GA29 been identified in plants?

A: Yes, researchers have successfully isolated and characterized both 2-O-β-glucosyl-gibberellin A29 and 13-O-GA29, β-D-glucopyranoside from plant sources. [, ] These findings suggest that glycosylation might be a mechanism for storing or regulating the activity of GA29 within the plant.

Q4: Are there analytical methods available to study GA29 in plant tissues?

A: The research highlights the use of sophisticated analytical techniques like GC-MS to identify and quantify GA29 in complex plant extracts. [, ] Researchers have also employed thin-layer chromatography (TLC) to separate and analyze GA29 and its derivatives. [] The development and application of these methods have been crucial for understanding the distribution and metabolism of GA29 in various plant species.

Q5: What is the significance of synthesizing labeled GA29?

A: Synthesizing labeled GA29, such as [17-13C; 15,17-3H]gibberellin A29, has been essential for metabolic studies. [, , , , , ] Using these labeled forms allows researchers to track the fate of GA29 within the plant, providing insights into its metabolic pathways, intermediates, and final catabolites. For example, researchers used [13C1]gibberellin A29 to investigate its conversion to a specific catabolite in maturing pea seeds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.